Cas no 1039838-86-2 (4-(4-Chloro-2-methylphenyl)aminobenzonitrile)

4-(4-Chloro-2-methylphenyl)aminobenzonitrile structure
1039838-86-2 structure
Product Name:4-(4-Chloro-2-methylphenyl)aminobenzonitrile
CAS No:1039838-86-2
MF:C14H11ClN2
MW:242.703541994095
CID:5069180
PubChem ID:29784001
Update Time:2025-07-23

4-(4-Chloro-2-methylphenyl)aminobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-chloro-2-methylphenyl)amino]benzonitrile
    • 4-(4-chloro-2-methylanilino)benzonitrile
    • Z2327040008
    • 4-(4-Chloro-2-methylphenyl)aminobenzonitrile
    • Inchi: 1S/C14H11ClN2/c1-10-8-12(15)4-7-14(10)17-13-5-2-11(9-16)3-6-13/h2-8,17H,1H3
    • InChI Key: CAIDMXVMIACSFP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)NC1C=CC(C#N)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.8

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4-(4-Chloro-2-methylphenyl)aminobenzonitrile Related Literature

Additional information on 4-(4-Chloro-2-methylphenyl)aminobenzonitrile

Introduction to 4-(4-Chloro-2-methylphenyl)aminobenzonitrile (CAS No. 1039838-86-2)

4-(4-Chloro-2-methylphenyl)aminobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1039838-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aminobenzonitriles, featuring a benzene ring substituted with an amine group and a nitrile group, further functionalized with a chloro and methyl substituent on the aromatic ring. The structural configuration of this molecule imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization in drug discovery.

The 4-(4-Chloro-2-methylphenyl)aminobenzonitrile structure is characterized by its electron-withdrawing nitrile group and the electron-donating methyl group, which together influence its reactivity and interaction with biological targets. The presence of the chloro substituent at the para position relative to the amine group enhances its utility as a building block in medicinal chemistry due to its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds belonging to the aminobenzonitrile family. Specifically, derivatives of 4-(4-Chloro-2-methylphenyl)aminobenzonitrile have been investigated for their potential applications in treating various neurological and inflammatory disorders. The nitrile group is known to exhibit bioisosteric properties with carboxylic acids, enabling it to interact with biological targets in a manner similar to that of small molecule drugs. This feature has made 4-(4-Chloro-2-methylphenyl)aminobenzonitrile a attractive scaffold for designing novel therapeutic agents.

Recent studies have demonstrated that modifications of the aromatic ring and functional groups in 4-(4-Chloro-2-methylphenyl)aminobenzonitrile can significantly alter its pharmacokinetic and pharmacodynamic properties. For instance, computational modeling studies have suggested that introducing additional polar or hydrophobic substituents can modulate binding affinity to specific protein targets. These insights have guided researchers in optimizing the compound's structure for improved efficacy and reduced toxicity.

The synthesis of 4-(4-Chloro-2-methylphenyl)aminobenzonitrile typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of the synthesis and minimize byproduct formation. These methodologies are crucial for producing sufficient quantities of the compound for both research and potential industrial applications.

From a medicinal chemistry perspective, 4-(4-Chloro-2-methylphenyl)aminobenzonitrile serves as a versatile intermediate for generating libraries of novel compounds. By leveraging its reactive sites, chemists can introduce various heterocycles or bioactive moieties, leading to compounds with tailored biological activities. This approach has been particularly fruitful in the development of kinase inhibitors, which are widely used in oncology treatments. The ability to fine-tune the structure of 4-(4-Chloro-2-methylphenyl)aminobenzonitrile derivatives allows for rapid screening and optimization processes, accelerating drug discovery pipelines.

The compound's stability under various storage conditions is another critical factor that has been extensively studied. Experiments have shown that 4-(4-Chloro-2-methylphenyl)aminobenzonitrile maintains its integrity when stored under inert atmospheres at controlled temperatures. This stability is essential for ensuring consistent quality throughout its supply chain, from laboratory-scale production to large-scale manufacturing.

In conclusion, 4-(4-Chloro-2-methylphenyl)aminobenzonitrile (CAS No. 1039838-86-2) represents a promising chemical entity with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting neurological disorders, inflammation, and other diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

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